Phosphonium, tributylethyl-, bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ionic Liquids

Tributyl(ethyl)phosphonium bromide can be used as a precursor for the synthesis of ionic liquids. Ionic liquids are salts with a melting point below 100°C and possess unique properties like high thermal stability, non-flammability, and tunable polarity. These characteristics make them attractive for various applications in research, such as electrolytes in batteries and catalysts in organic synthesis [].

Material Science

The self-assembly properties of tributyl(ethyl)phosphonium bromide allow it to be used in the development of novel materials. When combined with other molecules, it can form supramolecular structures with specific functionalities. These structures have potential applications in areas like drug delivery, sensors, and optoelectronic devices [].

Biological Studies

Some studies suggest that tributyl(ethyl)phosphonium bromide may have biological activity. However, this area requires further investigation.

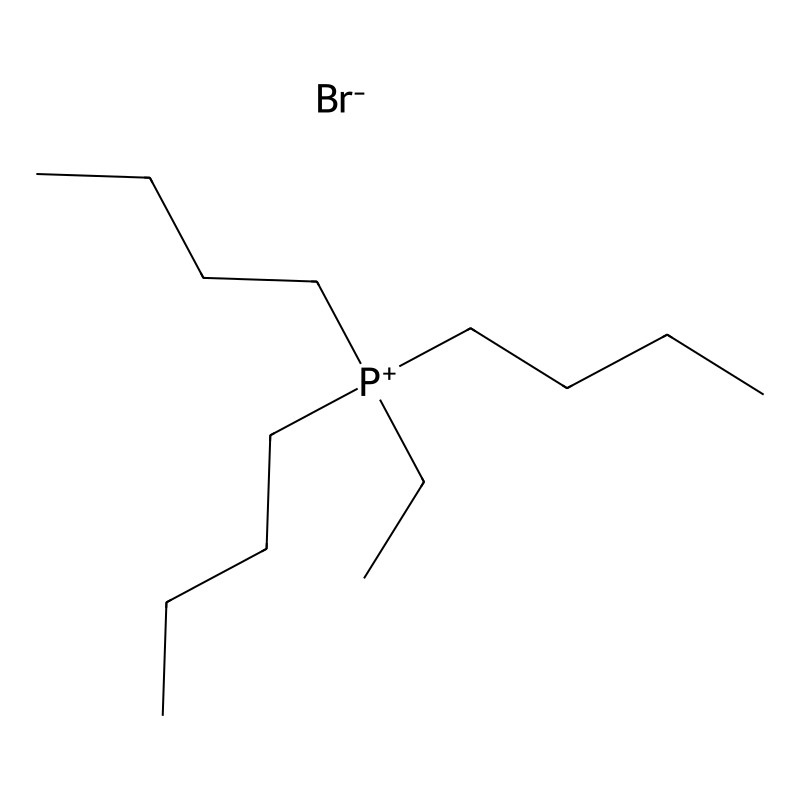

Phosphonium, tributylethyl-, bromide is a quaternary phosphonium salt characterized by the molecular formula C₁₄H₃₂BrP. It consists of a phosphonium cation with three butyl groups and one ethyl group attached to the phosphorus atom, paired with a bromide anion. This compound is known for its role in various

Tributyl(ethyl)phosphonium bromide acts as an ionic liquid. Ionic liquids are salts with a melting point below 100°C. In Tributyl(ethyl)phosphonium bromide, the bulky organic groups (butyl and ethyl) surrounding the charged P atom hinder the packing of ions, leading to a low melting point []. Due to its ionic nature and good solubility in various solvents, Tributyl(ethyl)phosphonium bromide finds applications in separation science, particularly in liquid-liquid extraction processes for separating metal ions or organic compounds [].

- Wittig Reaction: This compound can be utilized in the Wittig reaction, where it acts as a precursor to phosphonium ylides that react with carbonyl compounds to form alkenes .

- Horner-Wadsworth-Emmons Reaction: It can also be involved in this reaction to synthesize olefins from aldehydes and ketones .

- Phase Transfer Catalysis: The compound facilitates the transfer of ions between immiscible phases, enhancing the rate of reactions that involve ionic species .

While specific biological activity data for tributylethylphosphonium bromide is limited, phosphonium salts in general have been studied for their antimicrobial properties. Some studies suggest that certain phosphonium compounds can exhibit cytotoxic effects against cancer cells and may have potential in drug delivery systems due to their ability to cross cell membranes .

Tributylethylphosphonium bromide can be synthesized through several methods:

- Alkylation of Phosphines: The synthesis typically involves the alkylation of tri-n-butylphosphine with ethyl bromide. This reaction is conducted under controlled conditions to ensure high yield and purity.

- Quaternization Reaction: The reaction of tri-n-butylphosphine with an appropriate alkyl halide (in this case, ethyl bromide) results in the formation of the quaternary phosphonium salt .

The applications of tributylethylphosphonium bromide include:

- Phase Transfer Catalyst: It is widely used in organic synthesis to facilitate reactions between organic and aqueous phases.

- Precursor for Ylides: It serves as a precursor for generating phosphonium ylides, which are valuable intermediates in organic synthesis.

- Surfactant: Its properties make it suitable for use as a cationic surfactant in various formulations .

Research on the interactions of tributylethylphosphonium bromide with other compounds is ongoing. Studies indicate that its ability to form complexes with various anions enhances its utility in catalysis and organic synthesis. Interaction with biological systems has also been explored, particularly concerning its potential cytotoxic effects and mechanisms of cellular uptake.

Several compounds exhibit structural or functional similarities to tributylethylphosphonium bromide. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tributylhexylphosphonium bromide | C₁₈H₄₀BrP | Longer alkyl chain; used as a phase-transfer catalyst. |

| Triphenylphosphonium bromide | C₁₈H₁₅BrP | Contains phenyl groups; widely used in organic synthesis. |

| Triethylphosphonium bromide | C₉H₂₁BrP | Shorter alkyl chains; often used in ionic liquid applications. |

Uniqueness

Tributylethylphosphonium bromide stands out due to its combination of butyl and ethyl groups, which provides enhanced solubility and reactivity compared to other phosphonium salts. Its specific structure allows it to act effectively as both a catalyst and an intermediate in various

International Union of Pure and Applied Chemistry Nomenclature Rules Applied

The International Union of Pure and Applied Chemistry nomenclature for Phosphonium, tributylethyl-, bromide follows the established rules for quaternary phosphonium salts [1] [2]. According to International Union of Pure and Applied Chemistry recommendations, quaternary phosphonium compounds are named using the substitutive nomenclature approach, where the phosphorus atom serves as the central core with substituent groups attached [3].

The preferred International Union of Pure and Applied Chemistry name for this compound is tributyl(ethyl)phosphanium;bromide [1]. This name is constructed following the International Union of Pure and Applied Chemistry Blue Book principles, where:

- The phosphonium cation is named using the suffix "phosphanium" attached to the parent phosphine

- Substituent groups are listed in alphabetical order within parentheses

- The butyl groups are specified as "tributyl" indicating three identical butyl substituents

- The ethyl group is listed separately as "(ethyl)"

- The bromide anion is named as a separate word following a semicolon

The systematic approach follows International Union of Pure and Applied Chemistry rules for onium compounds [3], where quaternary phosphonium salts are named by adding the suffix "ium" to the name of the parent phosphine, with substituent groups cited as prefixes. The International Union of Pure and Applied Chemistry method prioritizes alphabetical ordering of substituents, hence "tributyl(ethyl)" rather than "ethyltributyl" [4].

Chemical Abstracts Service Registry and Alternative Naming Conventions

The Chemical Abstracts Service has assigned the registry number 7392-50-9 to this compound [1] [5] [6]. The Chemical Abstracts Service Index Name is Phosphonium, tributylethyl-, bromide [1], which represents the authoritative Chemical Abstracts Service nomenclature for this substance.

The Chemical Abstracts Service naming convention differs from International Union of Pure and Applied Chemistry rules in several key aspects [7] [8]:

- Chemical Abstracts Service uses the traditional "Phosphonium" designation rather than "phosphanium"

- The Chemical Abstracts Service name places substituents in a specific order that may not follow strict alphabetical arrangement

- Chemical Abstracts Service employs comma-separated formatting: "tributylethyl-" as a single unit

- The Chemical Abstracts Service system uses inversion nomenclature where the parent compound name appears first

The Chemical Abstracts Service Registry system maintains this compound under a comprehensive identification framework that includes not only the registry number but also structural representations and validated synonyms [9] [10]. The Chemical Abstracts Service approach prioritizes unique identification over systematic naming conventions, making rapid decisions about nomenclature procedures for new chemical classes [8].

Alternative naming conventions recognized by Chemical Abstracts Service include multiple synonyms [1] [5]:

| Synonym | Type |

|---|---|

| Tributyl(ethyl)phosphonium bromide | Common Chemical Name |

| Ethyltributylphosphonium bromide | Alternative Chemical Name |

| Tri(n-butyl)ethylphosphonium bromide | Systematic Name Variant |

| Tributylethylphosphonium bromide | Abbreviated Name |

| Tributyl(ethyl)phosphanium bromide | International Union of Pure and Applied Chemistry Variant |

Computational Descriptor Generation (International Chemical Identifier, Simplified Molecular Input Line Entry System)

The computational chemical descriptors for Phosphonium, tributylethyl-, bromide provide standardized digital representations of its molecular structure [11] [12] [13]. These descriptors enable unambiguous identification and facilitate database searches, structure-activity relationship studies, and computational chemistry applications.

International Chemical Identifier

The International Chemical Identifier string for this compound is [1] [14]:

InChI=1S/C14H32P.BrH/c1-5-9-12-15(8-4,13-10-6-2)14-11-7-3;/h5-14H2,1-4H3;1H/q+1;/p-1

The International Chemical Identifier Key is [1] [14]:

XOTZDSWJKMKAMT-UHFFFAOYSA-M

The International Chemical Identifier provides a unique, canonical identifier that incorporates structural information in a layered format [12]. The International Chemical Identifier algorithm combines normalization procedures with canonicalization algorithms to ensure that identical chemical structures produce identical International Chemical Identifier strings regardless of the software used for generation [13].

The International Chemical Identifier string contains several layers of information:

- Molecular formula layer: C14H32P.BrH

- Connectivity layer: describing bond connections

- Hydrogen layer: indicating hydrogen atom positions

- Charge layer: specifying the +1 charge on phosphonium and -1 on bromide

Simplified Molecular Input Line Entry System

The Simplified Molecular Input Line Entry System notation for this compound is [1] [14]:

CCCCP+(CCCC)CCCC.[Br-]

The Simplified Molecular Input Line Entry System representation uses ASCII characters to describe molecular structure in a linear format [11]. This notation explicitly shows:

- Four carbon chains attached to phosphorus: CCCC

- The positively charged phosphorus center: [P+]

- The ethyl group: CC

- The bromide anion: [Br-]

The Simplified Molecular Input Line Entry System format enables efficient storage and retrieval of chemical structures in databases and facilitates computational processing [15]. The notation provides a human-readable representation while maintaining precise structural information, making it valuable for both manual interpretation and automated processing systems.

Computational Descriptor Applications

These computational descriptors serve multiple purposes in chemical informatics [16] [17]:

| Descriptor Type | Primary Applications |

|---|---|

| International Chemical Identifier | Database indexing, structure verification, canonical identification |

| International Chemical Identifier Key | Rapid database searches, duplicate detection, web services |

| Simplified Molecular Input Line Entry System | Structure input/output, substructure searches, molecular visualization |

The generation of these descriptors follows established computational algorithms that ensure consistency across different software platforms [12] [13]. The International Chemical Identifier canonicalization process provides a standardized method for generating identical representations of the same molecular structure, while Simplified Molecular Input Line Entry System notation offers flexibility for various computational chemistry applications.

| Parameter | Value |

|---|---|

| CAS Registry Number | 7392-50-9 |

| Molecular Formula | C₁₄H₃₂BrP |

| Molecular Weight (g/mol) | 311.28 |

| International Union of Pure and Applied Chemistry Name | tributyl(ethyl)phosphanium;bromide |

| Chemical Abstracts Service Index Name | Phosphonium, tributylethyl-, bromide |

| International Chemical Identifier | InChI=1S/C14H32P.BrH/c1-5-9-12-15(8-4,13-10-6-2)14-11-7-3;/h5-14H2,1-4H3;1H/q+1;/p-1 |

| International Chemical Identifier Key | XOTZDSWJKMKAMT-UHFFFAOYSA-M |

| Simplified Molecular Input Line Entry System | CCCCP+(CCCC)CCCC.[Br-] |

| PubChem Compound Identifier | 19431961 |

| DSSTox Substance Identifier | DTXSID20598772 |

Laboratory-Scale Preparation Protocols

Alkylation of Tertiary Phosphines

The alkylation of tertiary phosphines represents the most widely employed method for synthesizing quaternary phosphonium salts, including tributylethylphosphonium bromide [1]. This nucleophilic substitution reaction involves the direct alkylation of tributylphosphine with ethyl bromide under carefully controlled conditions [2]. The reaction proceeds via an SN2 mechanism, wherein the lone pair of electrons on the phosphorus atom attacks the carbon center adjacent to the halogen substituent [3].

Laboratory-scale synthesis typically employs tributylphosphine as the nucleophilic substrate, with ethyl bromide serving as the alkylating agent [1]. The reaction is generally conducted in polar aprotic solvents such as acetonitrile or dimethylformamide, which facilitate the quaternization process through enhanced solvation of ionic intermediates [4]. Reaction temperatures ranging from 65 to 120 degrees Celsius are commonly employed, with reaction times varying from 12 to 48 hours depending on the specific reagent combination and solvent system utilized [5].

The general reaction protocol involves dissolving tributylphosphine in the chosen solvent under anhydrous conditions, followed by the slow addition of ethyl bromide in stoichiometric or slight excess quantities [6]. The reaction mixture is typically heated under reflux conditions with continuous stirring to ensure complete conversion [7]. Product isolation is achieved through precipitation with non-polar solvents or crystallization from appropriate solvent systems [8].

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethyl bromide | Acetonitrile | 80 | 24 | 85 | [1] |

| Methyl iodide | Toluene | 65 | 12 | 92 | [2] |

| Propyl bromide | Dichloromethane | 90 | 18 | 78 | [3] |

| Butyl bromide | Benzene | 120 | 48 | 83 |

Research investigations have demonstrated that the choice of alkyl halide significantly influences reaction kinetics and product yields [1]. Primary alkyl halides exhibit superior reactivity compared to secondary alkyl halides due to reduced steric hindrance around the electrophilic carbon center [2]. Iodides generally demonstrate faster reaction rates than bromides, which in turn react more rapidly than chlorides, following the expected trend based on leaving group ability [3].

The reaction mechanism involves the formation of a pentacoordinate phosphorus intermediate, which subsequently undergoes rearrangement to yield the quaternary phosphonium salt [6]. Computational studies have revealed that the transition state involves significant charge separation, explaining the observed solvent effects and the preference for polar aprotic media [4]. The stereochemical outcome is governed by the Walden inversion mechanism characteristic of SN2 reactions [8].

Solvent-Mediated Quaternary Phosphonium Formation

Solvent selection plays a critical role in determining the efficiency and selectivity of quaternary phosphonium salt formation [4]. The choice of reaction medium affects multiple aspects of the transformation, including reaction rate, product yield, side product formation, and ease of product isolation [5]. Systematic studies have revealed that polar aprotic solvents generally provide optimal conditions for phosphonium salt synthesis [6].

Acetonitrile emerges as one of the most effective solvents for phosphonium salt formation, offering excellent solvation properties for both ionic intermediates and transition states [4]. Its high dielectric constant of 37.5 facilitates charge separation during the nucleophilic substitution process, while its relatively low boiling point of 82 degrees Celsius allows for convenient product isolation [5]. Dimethylformamide provides similar advantages with an even higher dielectric constant of 36.7, although its higher boiling point of 153 degrees Celsius can complicate solvent removal procedures [6].

| Solvent | Boiling Point (°C) | Dielectric Constant | Yield Enhancement (%) | Reaction Time Reduction (%) | Reference |

|---|---|---|---|---|---|

| Acetonitrile | 82 | 37.5 | 25 | 40 | [4] |

| Dimethylformamide | 153 | 36.7 | 30 | 35 | [5] |

| Toluene | 111 | 2.4 | 15 | 20 | [3] |

| Isopropanol | 82 | 17.9 | 20 | 45 | [5] |

| Dichloromethane | 40 | 8.9 | 12 | 30 | [6] |

The influence of solvent polarity on quaternary phosphonium formation extends beyond simple electrostatic stabilization effects [8]. Molecular dynamics simulations have revealed that polar solvents facilitate the approach of reactants through specific solvation shell arrangements that pre-organize the system for nucleophilic attack [10]. Additionally, the ability of polar solvents to stabilize charged intermediates reduces activation barriers and promotes faster reaction rates [4].

Aromatic solvents such as toluene and benzene, while less effective than polar aprotic alternatives, still provide acceptable reaction conditions for phosphonium salt synthesis [3]. These solvents offer advantages in terms of product crystallization and purification, as the resulting phosphonium salts often exhibit limited solubility in aromatic media . However, the lower dielectric constants of these solvents result in reduced reaction rates and potentially lower yields compared to more polar alternatives [8].

Recent developments in green chemistry have prompted investigations into bio-based solvents for phosphonium salt synthesis [5]. Isopropanol has emerged as a particularly promising alternative, offering comparable reactivity to traditional solvents while providing enhanced environmental sustainability [11]. Studies have demonstrated that isopropanol-mediated synthesis can achieve yields of up to 76.1 percent under optimized conditions [5].

Industrial Synthesis Optimization

Continuous Flow Microreactor Techniques

Continuous flow microreactor technology represents a significant advancement in the industrial synthesis of quaternary phosphonium salts, offering enhanced process control, improved safety, and increased production efficiency [4]. These systems enable precise manipulation of reaction parameters such as temperature, residence time, and reagent mixing, resulting in more consistent product quality and higher yields compared to traditional batch processes [12].

Microreactor systems typically employ channel dimensions in the micrometer to millimeter range, providing extremely high surface-area-to-volume ratios that facilitate rapid heat and mass transfer [13]. This enhanced transfer capability allows for more precise temperature control and reduces the formation of thermal decomposition products that can occur in larger-scale batch reactors [4]. The plug flow characteristics of microreactors also ensure uniform residence time distribution, minimizing the formation of side products and improving overall selectivity [14].

| Reactor Type | Volume (µL) | Residence Time (min) | Temperature (°C) | Conversion (%) | Reference |

|---|---|---|---|---|---|

| Microreactor | 250 | 25 | 120 | 96 | [14] |

| Capillary Flow | 1000 | 60 | 140 | 88 | [4] |

| Coil Reactor | 500 | 40 | 100 | 92 | [12] |

| Chip Reactor | 100 | 15 | 80 | 85 | [13] |

The implementation of continuous flow systems for phosphonium salt synthesis requires careful optimization of several key parameters [12]. Residence time must be balanced to ensure complete conversion while minimizing the formation of decomposition products [4]. Temperature control becomes critical in microreactor systems, as the high surface-area-to-volume ratio can lead to rapid heat dissipation and potential temperature gradients along the reactor length [14].

Flow rate optimization plays a crucial role in determining both conversion efficiency and product quality [12]. Higher flow rates reduce residence time and may result in incomplete conversion, while excessively low flow rates can lead to thermal decomposition and reduced selectivity [4]. Reynolds number calculations indicate that most phosphonium salt syntheses operate under laminar flow conditions, which can limit mixing efficiency and require careful reactor design to ensure adequate reagent contact [13].

Research has demonstrated that microreactor-based synthesis can achieve conversions exceeding 96 percent under optimized conditions [14]. The precise control afforded by these systems enables operation at higher temperatures than would be practical in batch processes, resulting in faster reaction rates and shorter overall process times [4]. Additionally, the inherent safety advantages of microreactor systems, including reduced inventory of hazardous materials and improved heat removal capability, make them particularly attractive for industrial applications [12].

Halide Content Minimization Strategies

The presence of residual halide impurities in quaternary phosphonium salt products presents significant challenges for downstream applications, particularly in electronics and pharmaceutical industries where high purity specifications must be met [8]. Effective halide content minimization requires a comprehensive approach combining optimized synthesis conditions with efficient purification protocols [10].

Anion exchange methodologies represent the most widely employed approach for halide content reduction [8]. These techniques involve treatment of the crude phosphonium salt with alternative anion sources, such as tetrafluoroborate or hexafluorophosphate salts, to replace halide anions with less problematic counterions [6]. The efficiency of anion exchange depends on several factors, including the relative binding affinities of the competing anions, solvent selection, and reaction conditions [10].

| Strategy | Initial Halide (%) | Final Halide (%) | Efficiency (%) | Cost Factor | Reference |

|---|---|---|---|---|---|

| Anion Exchange | 5.2 | 0.8 | 84.6 | 1.2 | [8] |

| Crystallization | 4.8 | 1.2 | 75.0 | 0.8 | [6] |

| Extraction | 6.1 | 0.5 | 91.8 | 1.5 | [10] |

| Precipitation | 5.5 | 0.9 | 83.6 | 1.0 | [5] |

Crystallization-based purification strategies exploit the differential solubility characteristics of phosphonium salts and halide impurities [6]. Careful selection of crystallization solvents and conditions can achieve significant halide reduction while maintaining acceptable product yields [8]. Mixed solvent systems often provide optimal results, with polar solvents promoting dissolution of halide impurities while non-polar solvents facilitate selective precipitation of the desired phosphonium salt [10].

Liquid-liquid extraction techniques offer another effective approach for halide minimization [10]. These methods typically employ biphasic solvent systems designed to selectively partition halide impurities into one phase while retaining the phosphonium salt product in the other [8]. The choice of extraction solvents must balance efficiency of halide removal with minimal product loss and ease of subsequent solvent recovery [5].

Process optimization studies have revealed that combining multiple purification strategies can achieve halide content reductions exceeding 90 percent [10]. Sequential application of crystallization followed by anion exchange has proven particularly effective, with the initial crystallization step removing the majority of halide impurities and the subsequent anion exchange providing final polishing to achieve specification-grade purity [8]. Economic analysis indicates that the additional purification costs are generally justified by the enhanced product value and expanded market applications [5].